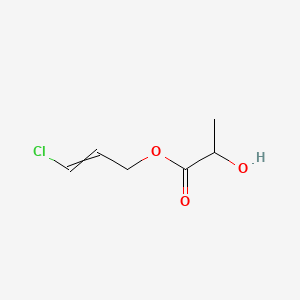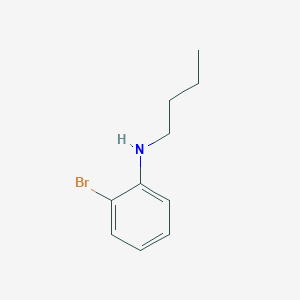![molecular formula C16H9N4Na3O9S2 B12433947 trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)
trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate, also known as Tartrazine, is a synthetic lemon yellow azo dye primarily used as a food coloring agent. It is widely used in various industries, including food, pharmaceuticals, and cosmetics, due to its vibrant color and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate involves the diazotization of sulfanilic acid followed by coupling with pyrazolone. The reaction typically occurs under acidic conditions with the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with pyrazolone in an alkaline medium to form the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the product. The final product is then purified through filtration, crystallization, and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Amines such as sulfanilic acid and pyrazolone derivatives.
Substitution: Substituted derivatives with different functional groups replacing the sulfonate groups.
Applications De Recherche Scientifique
Trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a colorant in food, cosmetics, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on these molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects as a colorant and potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunset Yellow FCF: Another azo dye used as a food colorant.
Allura Red AC: A red azo dye commonly used in food and cosmetics.
Amaranth: A red azo dye used in food and pharmaceuticals.
Uniqueness
Trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate is unique due to its specific chemical structure, which imparts a distinct yellow color. Its stability and solubility in water make it highly suitable for various applications, distinguishing it from other azo dyes.
Propriétés
Formule moléculaire |
C16H9N4Na3O9S2 |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
Clé InChI |
UJMBCXLDXJUMFB-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B12433916.png)
![{1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid](/img/structure/B12433918.png)
![[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine](/img/structure/B12433920.png)


![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)

![Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B12433943.png)
